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molecular formula C15H13N3O2 B8712737 ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate

ethyl 6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B8712737
M. Wt: 267.28 g/mol
InChI Key: LTTCCMABTWTJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314109B2

Procedure details

A mixture of 3.18 g of caesium carbonate, 25 mL of dioxane, 9.3 mL of water, 500 mg of 2-iodopyridine, 89 mg of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium and 848 mg of ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide (1:1) is heated for 2 hours at 110° C., and then partially concentrated, diluted with dichloromethane and filtered. The organic phase is washed with water and dried over magnesium sulfate, filtered and concentrated to dryness under reduced pressure. The residue is chromatographed on a silica cartridge, eluting with a mixture of dichloromethane and cyclohexane (80/20). The fractions containing the expected product are combined and concentrated to dryness under reduced pressure to give 317 mg of ethyl 6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxylate in the form of a brown oil.
Name
caesium carbonate
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Quantity
848 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
catalyst
Reaction Step One
Name
Quantity
9.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1.I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.Br.CC1(C)C(C)(C)OB([C:29]2[CH:30]=[CH:31][C:32]3[N:33]([CH:35]=[C:36]([C:38]([O:40][CH2:41][CH3:42])=[O:39])[N:37]=3)[CH:34]=2)O1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[C:29]1[CH:30]=[CH:31][C:32]2[N:33]([CH:35]=[C:36]([C:38]([O:40][CH2:41][CH3:42])=[O:39])[N:37]=2)[CH:34]=1 |f:0.1.2,5.6,7.8.9.10|

Inputs

Step One
Name
caesium carbonate
Quantity
3.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
500 mg
Type
reactant
Smiles
IC1=NC=CC=C1
Name
ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide
Quantity
848 mg
Type
reactant
Smiles
Br.CC1(OB(OC1(C)C)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC)C
Name
Quantity
89 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
9.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica cartridge
WASH
Type
WASH
Details
eluting with a mixture of dichloromethane and cyclohexane (80/20)
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=CC=2N(C1)C=C(N2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 317 mg
YIELD: CALCULATEDPERCENTYIELD 55.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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